L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid is a peptide compound composed of six amino acids: threonine, leucine, proline, alanine, alanine, and glutamic acid. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium-hexafluoro-phosphate (HBTU).
Coupling: The activated amino acid is coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine or glutamic acid residues, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine can produce hydroxythreonine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects, such as in drug delivery systems or as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism depends on the context of its application, such as its role in cellular signaling or therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- L-Threonyl-L-prolyl-L-prolyl-L-alanylglycyl-L-prolyl-L-α-aspartyl-L-valylglycyl-L-prolyl-L-arginine
- L-alanyl-L-glutamine dipeptide
- N-Acetylmuramyl-L-alanyl-D-isoglutamine hydrate
Uniqueness
L-Threonyl-L-leucyl-L-prolyl-L-alanyl-L-alanyl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and pathways, making it valuable for specific research and therapeutic applications.
Properties
CAS No. |
586346-55-6 |
---|---|
Molecular Formula |
C26H44N6O10 |
Molecular Weight |
600.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C26H44N6O10/c1-12(2)11-17(31-24(39)20(27)15(5)33)25(40)32-10-6-7-18(32)23(38)29-13(3)21(36)28-14(4)22(37)30-16(26(41)42)8-9-19(34)35/h12-18,20,33H,6-11,27H2,1-5H3,(H,28,36)(H,29,38)(H,30,37)(H,31,39)(H,34,35)(H,41,42)/t13-,14-,15+,16-,17-,18-,20-/m0/s1 |
InChI Key |
URKZGSNAQWXSJZ-FVIUCFCASA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.